Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate: is a chemical compound with the molecular formula C5H8LiNO3 It is a lithium salt of 2-amino-2-(oxetan-3-yl)acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate typically involves the reaction of 2-amino-2-(oxetan-3-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme action and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of various diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The oxetane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Lithium 2-(oxetan-3-yl)acetate: Similar structure but lacks the amino group.
Lithium 2-amino-2-(oxetan-3-yl)propionate: Similar structure with a propionate group instead of an acetate group.
Lithium 2-amino-2-(oxetan-3-yl)butyrate: Similar structure with a butyrate group instead of an acetate group.
Uniqueness: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is unique due to the presence of both the oxetane ring and the amino group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H8LiNO3 |
---|---|
Molekulargewicht |
137.1 g/mol |
IUPAC-Name |
lithium;2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C5H9NO3.Li/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
NZNFJCYSWJGKBS-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1C(CO1)C(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.